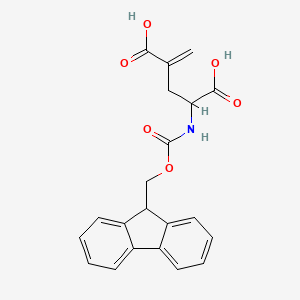
Fmoc-gamma-methylene-DL-glutamic acid
Overview
Description
Fmoc-gamma-methylene-DL-glutamic acid is a biochemical compound used in proteomics research . It has the molecular formula C21H19NO6 .
Molecular Structure Analysis
The molecular structure of this compound consists of 21 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The molecular weight of the compound is 381.38 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 381.4 g/mol. It contains a total of 49 bonds, including 30 non-H bonds, 16 multiple bonds, 8 rotatable bonds, 4 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 2 aliphatic carboxylic acids, 1 aliphatic (thio-) carbamate, and 2 hydroxyl groups .Scientific Research Applications
Peptide Synthesis and Drug Development
Design and Synthesis of Non-naturally Occurring Amino Acid Analogs
The design and synthesis of analogs of l-gamma-carboxyglutamic acid, protected for Fmoc-based solid-phase peptide synthesis (SPPS), highlight the utility of Fmoc-gamma-methylene-DL-glutamic acid in developing potent inhibitors of tyrosine kinase. These analogs are designed to enhance binding to signal transduction receptors, demonstrating the role of such compounds in targeted drug design and development (Jiang et al., 2006).
Convenient Access to Glutamic Acid Side Chain Homologues
Research by Ryan et al. (2005) on the preparation of side chain length variants of glutamic acid via olefin cross metathesis exemplifies the adaptability of Fmoc chemistry in synthesizing peptide sequences for SPPS. This study underlines the importance of such chemical processes in facilitating the synthesis of peptides with specific and varied biological functions (Ryan et al., 2005).
Molecular Design and Interaction Studies
Ultrasound-induced Gelation
A study by Geng et al. (2017) demonstrated the application of Fmoc-protected amino acids in gelation processes. Specifically, the use of fluorenyl-9-methoxycarbonyl-l-lysine and its derivatives in organogel formation under sonication conditions showcased the potential of this compound in developing materials with unique physical properties and applications in drug delivery systems (Geng et al., 2017).
Neurological Disease Research
Glutamate Receptors in Parkinson's Disease
Research on glutamate receptors in the substantia nigra of Parkinson's disease (PD) brains implicates glutamic acid and its analogs in the pathogenesis of PD. This study suggests that excitotoxicity mediated by glutamate and its analogs may play roles in PD's development, highlighting the importance of such compounds in understanding neurological diseases (Difazio et al., 1992).
Safety and Hazards
Mechanism of Action
Target of Action
Fmoc-gamma-methylene-DL-glutamic acid, like other Fmoc-protected amino acids, is primarily used in peptide synthesis. The Fmoc group acts as a protective group for the amino acid during the synthesis process .
Mode of Action
The Fmoc group in this compound protects the amino group during peptide synthesis. It is removed under basic conditions, typically with a solution of piperidine .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis. It is incorporated into the growing peptide chain during the synthesis process, and the Fmoc group is removed to allow for the addition of the next amino acid .
Pharmacokinetics
As a compound used in peptide synthesis, the ADME properties of this compound would depend on the final peptide product. The Fmoc group is typically removed during the synthesis process .
Result of Action
The result of the action of this compound is the successful incorporation of the glutamic acid residue into the peptide chain during synthesis .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the Fmoc deprotection and peptide bond formation .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylidenepentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-12(19(23)24)10-18(20(25)26)22-21(27)28-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,27)(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPHNLUWBHJCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Morpholin-4-yl)ethyl]aniline](/img/structure/B1532379.png)
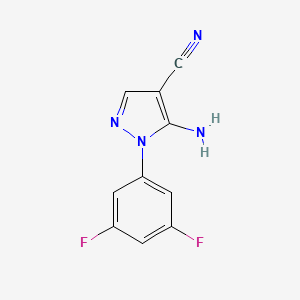
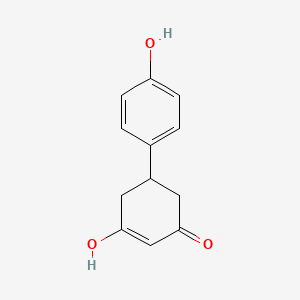
![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B1532384.png)
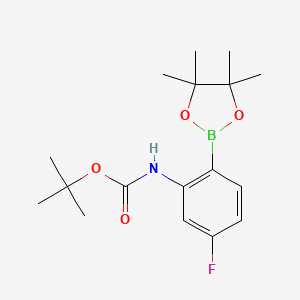
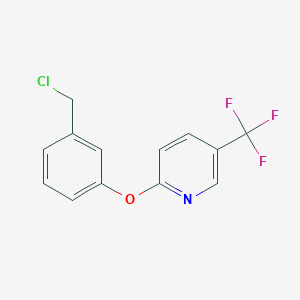
![3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1532388.png)



amine dihydrochloride](/img/structure/B1532397.png)
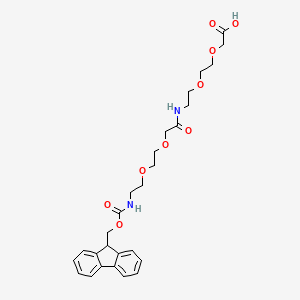

![tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate](/img/structure/B1532400.png)
